molecular formula C11H26O6P2 B1580553 Phosphonic acid, trimethylenedi-, tetraethyl ester CAS No. 22401-25-8

Phosphonic acid, trimethylenedi-, tetraethyl ester

Cat. No. B1580553
CAS RN: 22401-25-8
M. Wt: 316.27 g/mol
InChI Key: LJQJJGQRJQSYQN-UHFFFAOYSA-N
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Description

Phosphonic acid, trimethylenedi-, tetraethyl ester, also known as Tetraethylpropylene-1,3-diphosphonate , is a type of phosphonate. Phosphonates are organophosphorus compounds containing C−PO (OR)2 groups . They are structurally closely related to phosphorous acid . Phosphonic acids were used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .


Synthesis Analysis

Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

Phosphonic acid is a functional group featuring two hydroxy moieties, one P=O double bond and one P–C bond . This functional group was incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination or supramolecular properties .


Chemical Reactions Analysis

Phosphonic esters are prepared using the Michaelis–Arbuzov reaction . For example, methyl iodide catalyses the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate . These esters can be hydrolysed to the acid .


Physical And Chemical Properties Analysis

Phosphonic acid, trimethylenedi-, tetraethyl ester is a clear colorless liquid . Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .

Scientific Research Applications

1. Application in Nanomaterials

  • Summary of the Application: Phosphonic acids and mesoporous silica materials (SBA-15 and MCM-41) as large-surface-area solid supports offer new opportunities for several applications, such as catalysis or drug delivery .
  • Methods of Application: A synthesis method via direct immobilization of several phosphonic acids and phosphoric acid esters on various mesoporous silicas in a Dean–Stark apparatus with toluene as the solvent was used . Due to the utilization of azeotropic distillation, there was no need to dry phosphonic acids, phosphoric acid esters, solvents, or silicas prior to synthesis .
  • Results or Outcomes: Due to the high surface area of the mesoporous silicas, a possible catalytic application based on immobilization of an organocatalyst for an asymmetric aldol reaction is discussed .

2. Microwave-Accelerated McKenna Synthesis

  • Summary of the Application: Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains .
  • Methods of Application: The microwave-assisted BTMS (MW-BTMS) dealkylation of phosphonate alkyl esters was investigated, comparing the influence of the alkyl (methyl, ethyl, or isopropyl) ester groups on the 100% conversion time and examining the role of the solvent .
  • Results or Outcomes: In all cases, MW-BTMS dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective, confirming it to be an important enhancement of the conventional BTMS method with significant advantages over the MW-HCl method .

3. Hydrolysis of Phosphinates and Phosphonates

  • Summary of the Application: Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
  • Methods of Application: The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
  • Results or Outcomes: This process is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

4. Synthesis of Phosphonic Acids and Their Esters

  • Summary of the Application: This method describes the synthesis of phosphonic acids and their esters which have found use or seems of interest in metal phosphonate chemistry .
  • Methods of Application: Three fundamental methods are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .
  • Results or Outcomes: These methods are presented in terms of substrate and reagent description, reaction scheme and mechanism, examples and a selected procedure .

5. Synthesis of Phosphonates with Identical and Different Alkyl Groups

  • Summary of the Application: This method describes the synthesis of phosphonates with identical and different alkyl groups .
  • Methods of Application: The protocol comprised MW-assisted alkylation with haloalkanes at 135 °C in the presence of triethylamine in a solvent-free manner .
  • Results or Outcomes: It was also possible to synthesize phosphonates with different alkoxy groups .

6. Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry

  • Summary of the Application: This method describes the synthesis of phosphonic acids and their esters which have found use or seems of interest in metal phosphonate chemistry .
  • Methods of Application: Three fundamental methods are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .
  • Results or Outcomes: These methods are presented in terms of substrate and reagent description, reaction scheme and mechanism, examples and a selected procedure .

Safety And Hazards

Phosphonic acid, trimethylenedi-, tetraethyl ester causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Phosphonic acids and their esters have found use or seem of interest in metal phosphonate chemistry . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology and physics .

properties

IUPAC Name

1,3-bis(diethoxyphosphoryl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O6P2/c1-5-14-18(12,15-6-2)10-9-11-19(13,16-7-3)17-8-4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQJJGQRJQSYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334198
Record name Phosphonic acid, trimethylenedi-, tetraethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, trimethylenedi-, tetraethyl ester

CAS RN

22401-25-8
Record name Phosphonic acid, trimethylenedi-, tetraethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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